molecular formula C19H20N4O2 B2762997 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1234915-77-5

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2762997
CAS RN: 1234915-77-5
M. Wt: 336.395
InChI Key: WTBWOSQJGQXTLY-UHFFFAOYSA-N
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Description

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as N-acylpyrrolidines . These are N-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various functional groups. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the formation of “this compound” are complex and involve multiple steps. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel chemical compounds related to benzofuran and pyrimidinyl derivatives, focusing on their potential anti-inflammatory, analgesic, and antimicrobial properties. For example, a study explored the synthesis of novel benzodifuranyl derivatives, including compounds with a structure somewhat similar to the specified compound, which showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Such research suggests a methodological framework for creating and assessing the biological activities of similar compounds.

Biological Evaluation

Investigations into the biological evaluation of similar compounds include the study of histone deacetylase inhibitors for anticancer properties, demonstrating the potential therapeutic applications of these chemical frameworks (Nancy Z. Zhou et al., 2008). Another study focused on the capillary electrophoretic separation of imatinib mesylate and related substances, indicating the relevance of such compounds in the pharmaceutical analysis and quality control of medications (Lei Ye et al., 2012).

Anti-Angiogenic and DNA Cleavage Studies

Further research includes the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which have shown significant anti-angiogenic and DNA cleavage activities, pointing towards their potential as anticancer agents (Vinaya Kambappa et al., 2017).

Metabolism Studies

Metabolism studies of related compounds, such as flumatinib, provide insights into the metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, crucial for understanding the pharmacokinetics and pharmacodynamics of potential pharmaceuticals (Aishen Gong et al., 2010).

Future Directions

The future directions for “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” could involve further development and evaluation of its potential as a drug. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(17-12-15-4-1-2-5-16(15)25-17)22-13-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBWOSQJGQXTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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